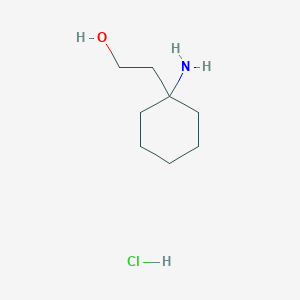

2-(1-Aminocyclohexyl)ethan-1-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related amino-alcohol ligands, such as N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine, has been explored through reactions involving cyclopentene oxide with ethylenediamine, yielding various salts including bromide, chloride, perchlorate, and nitrate salts. The study of these ligands provides insights into the synthetic pathways that could be applied or adapted for the synthesis of "2-(1-Aminocyclohexyl)ethan-1-ol hydrochloride" (de Sousa et al., 2010).

Molecular Structure Analysis

The molecular structure of amino-alcohol ligands and their derivatives has been extensively studied, revealing the conformational preferences and structural characteristics essential for complexing metal ions. These analyses, involving density functional theory (DFT) calculations and molecular mechanics modeling, shed light on the molecular structure and potential reactivity of "this compound" (de Sousa et al., 2010).

Chemical Reactions and Properties

The reactivity of similar compounds under various conditions highlights the chemical versatility of amino-alcohol ligands. For instance, the selective cyclocondensation and cyclization reactions of related compounds demonstrate the potential for "this compound" to undergo various chemical transformations, leading to the synthesis of complex molecules and novel derivatives (Shokova & Kovalev, 2008).

Physical Properties Analysis

The investigation into the crystal structures and solubility of related amino-alcohol compounds provides a foundation for understanding the physical properties of "this compound." These studies inform on aspects such as solubility, crystallinity, and thermal stability, essential for the practical application and handling of the compound (Odabaşoǧlu et al., 2003).

Chemical Properties Analysis

The exploration of the chemical properties of related amino-alcohol compounds, including their protonation equilibria and the nature of intramolecular hydrogen bonds, provides insights into the chemical behavior of "this compound." Such studies are crucial for understanding the reactivity, stability, and potential applications of the compound in various chemical contexts (Hakimi et al., 2013).

Applications De Recherche Scientifique

Synthesis and Complex Formation

- 2-(1-Aminocyclohexyl)ethan-1-ol hydrochloride and related ligands have been synthesized and studied for their complex formation kinetics and thermodynamic interactions with metals like copper(II). These studies contribute to the understanding of ligand-metal interactions and their stability, which is crucial in coordination chemistry (Ozay & Baran, 2010).

Structural Analysis and Modification

- Structural analysis and modifications of similar compounds provide insights into their potential applications in various fields, including materials science and drug development. For instance, studying the reactions of related aminocyclohexanol derivatives aids in understanding their chemical properties and potential as building blocks in synthetic chemistry (Shokova & Kovalev, 2008).

Development of Novel Compounds

- Research into the synthesis of novel compounds using this compound or its derivatives can lead to the discovery of new materials with unique properties. This includes the development of biocidal agents, pharmaceuticals, and materials with specific physical or chemical properties (Feiertag et al., 2003).

Applications in Asymmetric Catalysis

- The compound and its derivatives are also explored for their potential use in asymmetric catalysis, which is pivotal in the production of chiral substances. This is particularly relevant in the pharmaceutical industry, where the synthesis of enantiomerically pure compounds is crucial (Schiffers et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause serious eye irritation . Therefore, precautions should be taken when handling this compound, including wearing protective gloves and eye protection .

Propriétés

IUPAC Name |

2-(1-aminocyclohexyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c9-8(6-7-10)4-2-1-3-5-8;/h10H,1-7,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWGKPSVCAJNNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CCO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2492831.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2492832.png)

![N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2492833.png)

![3-isopentyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492836.png)

![3-chloro-2-fluoro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2492837.png)

![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-methoxyphenyl)-2-pyrazoline](/img/structure/B2492839.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide](/img/structure/B2492841.png)

![Spiro[chromene-2,3'-piperidine]](/img/structure/B2492843.png)

![(2R,4R)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2492846.png)